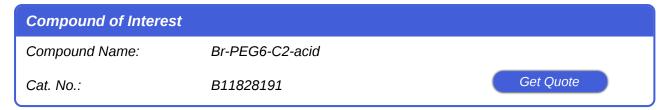


Br-PEG6-C2-acid: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG6-C2-acid, with the IUPAC name 1-bromo-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development.[1][2][3] Its structure, featuring a terminal bromide and a carboxylic acid separated by a six-unit polyethylene glycol (PEG) chain, provides a versatile platform for covalently linking different molecular entities. This guide offers an in-depth overview of the physicochemical properties, experimental characterization protocols, and a key application of **Br-PEG6-C2-acid** in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The distinct chemical functionalities at each end of the **Br-PEG6-C2-acid** molecule, combined with the hydrophilic nature of the PEG spacer, dictate its physicochemical behavior and utility as a linker. The terminal bromide serves as a reactive site for nucleophilic substitution, while the carboxylic acid is readily available for amide bond formation. The PEG chain enhances aqueous solubility, a crucial factor in biological applications.[4][5]

A summary of its key physicochemical properties is presented in the table below.



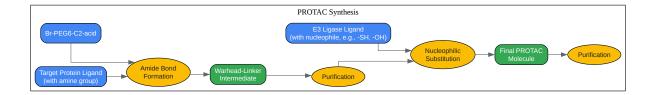
Property	Value	Source
Chemical Formula	C15H29BrO8	
Molecular Weight	417.29 g/mol	_
CAS Number	309916-91-4	_
IUPAC Name	1-bromo-3,6,9,12,15,18- hexaoxahenicosan-21-oic acid	_
Appearance	Colorless to light yellow liquid or solid	Inferred from similar compounds
Purity	Typically ≥95%	
Solubility	Soluble in water and polar organic solvents (e.g., DMF, DMSO)	Inferred from similar compounds
pKa (estimated)	~4.5	Inferred from similar PEG- carboxylic acids

Application in PROTAC Synthesis: An Experimental Workflow

A primary application of **Br-PEG6-C2-acid** is in the construction of PROTACs. These are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using **Br-PEG6-C2-acid**.





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A generalized workflow for the synthesis of a PROTAC using **Br-PEG6-C2-acid**.

Experimental Protocols

Accurate characterization of **Br-PEG6-C2-acid** and its conjugates is essential for ensuring purity and structural integrity. The following are detailed protocols for its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of **Br-PEG6-C2-acid** by identifying the characteristic proton signals.

Materials:

- Br-PEG6-C2-acid sample
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

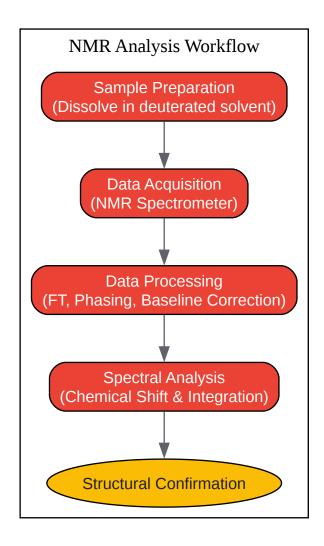


- Sample Preparation: Dissolve 5-10 mg of Br-PEG6-C2-acid in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.
- Instrument Setup:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
 - Set the appropriate spectral width, number of scans (e.g., 16-64), and relaxation delay.
- Data Acquisition: Acquire the ¹H NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
 CHCl₃ at 7.26 ppm).
- Spectral Analysis:
 - Expected Chemical Shifts (δ, ppm, estimated):
 - ~3.7-3.5: A complex multiplet corresponding to the 24 protons of the PEG backbone (-O-CH₂-CH₂-O-).
 - ~3.8 (t): A triplet corresponding to the two protons of the methylene group adjacent to the bromine atom (Br-CH₂-).
 - ~3.6 (t): A triplet corresponding to the two protons of the methylene group adjacent to the ester oxygen (-O-CH₂-CH₂-COOH).
 - ~2.6 (t): A triplet corresponding to the two protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).



■ ~11-12 (br s): A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with water in the solvent.

The following diagram outlines the workflow for NMR analysis.



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Workflow for the structural characterization of **Br-PEG6-C2-acid** by NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Objective: To determine the purity and confirm the molecular weight of Br-PEG6-C2-acid.

Materials:



- Br-PEG6-C2-acid sample
- LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
- LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
- Reversed-phase C18 column

Procedure:

- Sample Preparation: Prepare a stock solution of **Br-PEG6-C2-acid** in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 μg/mL with the initial mobile phase.
- · LC Method:
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the compound.
 - Flow Rate: 0.2-0.5 mL/min
 - Column Temperature: 30-40 °C
 - Injection Volume: 1-5 μL
- MS Method:
 - Ionization Mode: Positive or negative electrospray ionization (ESI). In positive mode,
 expect to see [M+H]⁺ and [M+Na]⁺ adducts. In negative mode, expect [M-H]⁻.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).



- Capillary Voltage, Gas Flow, and Temperatures: Optimize these parameters for the specific instrument to achieve maximum signal intensity.
- Data Analysis:
 - Extract the total ion chromatogram (TIC) to assess the purity of the sample.
 - Examine the mass spectrum of the main peak to identify the molecular ions.
 - Expected m/z values:
 - [M+H]⁺: ~417.10 (for ⁷⁹Br) and ~419.10 (for ⁸¹Br) with approximately equal intensity.
 - [M+Na]+: ~439.08 (for ⁷⁹Br) and ~441.08 (for ⁸¹Br) with approximately equal intensity.
 - [M-H]⁻: ~415.09 (for ⁷⁹Br) and ~417.09 (for ⁸¹Br) with approximately equal intensity.

Conclusion

Br-PEG6-C2-acid is a valuable and versatile tool for researchers in drug discovery and bioconjugation. Its well-defined structure and dual functionality, coupled with the beneficial properties of the PEG linker, make it an ideal building block for the synthesis of complex molecules such as PROTACs. The experimental protocols outlined in this guide provide a solid foundation for the characterization and quality control of this important chemical entity.

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